N-(2-chloroethyl)-2-[(diphenylphosphoryl)methyl]aniline
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Overview
Description
N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHOROSO)METHYL]ANILINE is a synthetic organic compound that belongs to the class of phosphoramidates. Compounds in this class are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a phosphoroso group and a chloroethyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHOROSO)METHYL]ANILINE typically involves the reaction of 2-chloroethylamine with diphenylphosphine oxide in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHOROSO)METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The phosphoroso group can be oxidized to form phosphine oxide derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHOROSO)METHYL]ANILINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHOROSO)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phosphoroso group may also play a role in modulating the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHINO)METHYL]ANILINE
- N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHORYL)METHYL]ANILINE
- N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHONYL)METHYL]ANILINE
Uniqueness
N-(2-CHLOROETHYL)-2-[(DIPHENYLPHOSPHOROSO)METHYL]ANILINE is unique due to the presence of the phosphoroso group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClNOP |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-(diphenylphosphorylmethyl)aniline |
InChI |
InChI=1S/C21H21ClNOP/c22-15-16-23-21-14-8-7-9-18(21)17-25(24,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,23H,15-17H2 |
InChI Key |
HIVPKGWSZOUPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2NCCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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